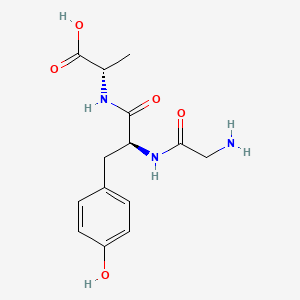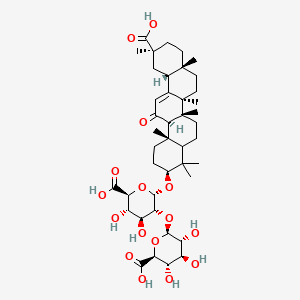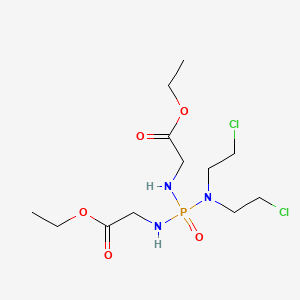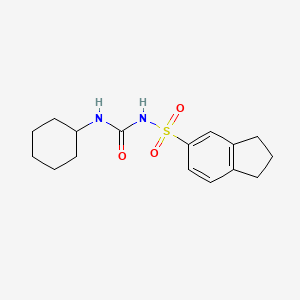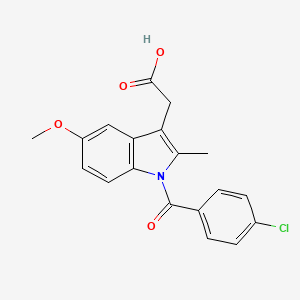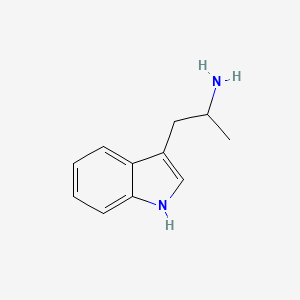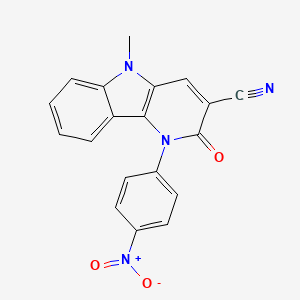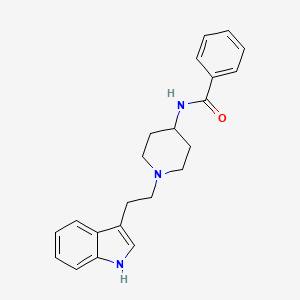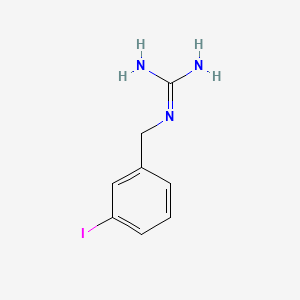
Iobenguane
Übersicht
Beschreibung
Iobenguane sulfate I-123 is a radiopharmaceutical compound used primarily in diagnostic imaging. It is particularly useful in gamma-scintigraphy of adrenergically innervated tissues, which helps in detecting metastatic pheochromocytoma or neuroblastoma . Additionally, it is used to assess the sympathetic innervation of the myocardium in patients with heart failure .
Wissenschaftliche Forschungsanwendungen
Iobenguansulfat I-123 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird in der diagnostischen Bildgebung adrenerg innervierter Gewebe verwendet, um metastasierendes Phäochromozytom oder Neuroblastom zu detektieren . Zusätzlich wird es verwendet, um die sympathische Innervation des Myokards bei Patienten mit Herzinsuffizienz zu beurteilen . Die Verbindung ist auch wertvoll in Forschungsstudien, die die Bewertung der adrenergen Nervenfunktion und die Verteilung adrenerger Rezeptoren in verschiedenen Geweben betreffen .
Wirkmechanismus
Iobenguansulfat I-123 wird über den Noradrenalin-Aufnahmetransporter in adrenerge Nervenendungen transportiert . Sobald es sich in den Nervenendungen befindet, wird es schnell aus dem systemischen Kreislauf entfernt und in adrenerg innervierten Geweben angesammelt . Dies ermöglicht die Gamma-Szintigraphie-Bildgebung dieser Gewebe und ihrer zugehörigen Organe für diagnostische Zwecke . Die molekularen Ziele von Iobenguansulfat I-123 umfassen adrenerge Nervenendungen und adrenerg innervierte Gewebe .
Wirkmechanismus
Target of Action
Iobenguane primarily targets the norepinephrine transporter (NET) . This transporter is responsible for the uptake of norepinephrine at the synaptic terminals and adrenal chromaffin cells . This compound, due to its structural similarity to norepinephrine, can be taken up by these cells via the norepinephrine transporter .
Mode of Action
The structure of this compound is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, it is stored in the presynaptic storage vesicles .
Biochemical Pathways
This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . The process in which this occurs is closely related to the mechanism employed by norepinephrine and its transporter in vivo .
Pharmacokinetics
This compound rapidly clears from the blood and is highly retained in adrenergic tissues . Following intravenous administration, 50 or 80% of the dose is excreted in urine within 24 or 120 hours, respectively . Less than 10% of the administered this compound gets metabolized into m-iodohippuric acid (MIHA), and the mechanism for how this metabolite is produced is unknown .
Result of Action
This compound is used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . It localizes to adrenergic tissue and thus can be used to identify the location of tumors such as pheochromocytomas and neuroblastomas . With iodine-131, it can also be used to treat tumor cells that take up and metabolize norepinephrine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, patients with renal insufficiency may experience increased radiation exposure and impaired imaging results . Furthermore, the efficacy of this compound can be affected by the patient’s hydration status, as adequate hydration can minimize irradiation to the bladder .
Biochemische Analyse
Biochemical Properties
The structure of Iobenguane is similar to noradrenaline, allowing it to be taken up by adrenergic tissue in the adrenal medulla, liver, heart, and spleen . Once taken up by noradrenaline transporters in the adrenergic nerve terminals, this compound is stored in the presynaptic storage vesicles . This biochemical property allows this compound to interact with enzymes, proteins, and other biomolecules involved in the adrenergic system.
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the adrenal medulla and other adrenergic tissues . It influences cell function by mimicking the actions of norepinephrine, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action is closely related to its structural similarity to noradrenaline . It is transported into adrenergic nerve terminals via the noradrenaline uptake transporter . Once inside the nerve terminals, this compound is stored in presynaptic storage vesicles, where it can exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have extended stability . A study found that an this compound sulfate solution remained stable for 91 days when stored in polycarbonate syringes at 4–7 °C . This suggests that this compound has long-term effects on cellular function in in vitro studies.
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models were not found, it is known that less than 10% of the administered this compound gets metabolized into m-iodohippuric acid (MIHA) . This suggests that the majority of this compound remains active in the body, potentially leading to dosage-dependent effects.
Metabolic Pathways
This compound is involved in the adrenergic system’s metabolic pathways .
Transport and Distribution
This compound is rapidly cleared from the blood and is highly retained in adrenergic tissues . This suggests that this compound is transported and distributed within cells and tissues via the bloodstream and is likely to interact with transporters or binding proteins associated with the adrenergic system.
Subcellular Localization
This compound is absorbed by and accumulated in granules of adrenal medullary chromaffin cells, as well as in pre-synaptic adrenergic neuron granules . This indicates that this compound is localized to these subcellular compartments, where it can exert its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iobenguane sulfate I-123 is synthesized by incorporating radioactive iodine-123 into the molecular structure of this compound. The process involves a cyclotron-produced radionuclide, iodine-123, which decays to tellurium-123 by electron capture . The synthesis typically involves the reaction of this compound with iodine-123 under controlled conditions to ensure the correct incorporation of the radioactive isotope .
Industrial Production Methods: The industrial production of this compound sulfate I-123 involves the preparation of a sterile solution containing this compound sulfate with a portion of the molecules labeled with radioactive iodine-123. The solution is then packaged in single-dose or multiple-dose containers that are adequately shielded to prevent radiation exposure . The production process also includes stringent quality control measures to ensure the radiochemical purity and radionuclidic purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Iobenguansulfat I-123 durchläuft hauptsächlich Substitutionsreaktionen, bei denen das Jod-123-Isotop in die Molekülstruktur von Iobenguansulfat eingebaut wird .
Häufige Reagenzien und Bedingungen: Die bei der Synthese von Iobenguansulfat I-123 verwendeten Reagenzien sind Iobenguansulfat und Jod-123. Die Reaktionsbedingungen beinhalten typischerweise eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um die effiziente Einarbeitung des radioaktiven Isotops zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von Iobenguansulfat I-123 gebildet wird, ist die radioaktiv markierte Verbindung selbst, die für diagnostische Bildgebungszwecke verwendet wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Iobenguansulfat I-131
- Metajodbenzylguanidin (MIBG)
- Guanethidin
Vergleich: Iobenguansulfat I-123 ist einzigartig in der Verwendung von Jod-123 als radioaktives Isotop, das hauptsächlich für die diagnostische Bildgebung verwendet wird . Im Gegensatz dazu verwendet Iobenguansulfat I-131 Jod-131, das aufgrund seiner höheren Energieemissionen sowohl für Bildgebungs- als auch für therapeutische Zwecke verwendet werden kann . Metajodbenzylguanidin (MIBG) ist eine weitere ähnliche Verbindung, die für Bildgebungs- und therapeutische Zwecke verwendet wird, kann jedoch entweder Jod-123 oder Jod-131 einbauen . Guanethidin hingegen ist eine nicht-radioaktive Verbindung, die historisch zur Behandlung von Bluthochdruck eingesetzt wurde .
Eigenschaften
Key on ui mechanism of action |
Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |
|---|---|
CAS-Nummer |
80663-95-2 |
Molekularformel |
C16H22I2N6O4S |
Molekulargewicht |
640.3 g/mol |
IUPAC-Name |
2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/2C8H10IN3.H2O4S/c2*9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i2*9-4; |
InChI-Schlüssel |
XNACDNPGABUBFR-FKNPGSCZSA-N |
SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N |
Isomerische SMILES |
C1=CC(=CC(=C1)[123I])CN=C(N)N.C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)I)CN=C(N)N.C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |
Aussehen |
Solid powder |
Siedepunkt |
100°C |
melting_point |
0°C |
Key on ui other cas no. |
80663-95-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MIBG acts as an analog of norepinephrine and targets the norepinephrine transporter (NET) [, , ]. It utilizes the same uptake and retention mechanisms as norepinephrine within sympathetic neurons [, , ]. This uptake is sodium-dependent, saturable, and can be inhibited by drugs like desmethylimipramine and ouabain []. Once inside the neuron, MIBG is stored primarily in an extravesicular manner, unlike biogenic amines in normal adrenomedullary tissue, which utilize granular storage []. This specific accumulation in adrenergic tissues allows for both imaging and therapeutic applications in neuroendocrine tumors [, , ].
A: Research indicates that a 2.2 mg/mL solution of m-Iodobenzylguanidine sulfate stored in polycarbonate syringes at 4-7°C remains stable for 91 days []. Analysis using high-performance liquid chromatography demonstrated that m-Iodobenzylguanidine concentration consistently exceeded 93% of the initial concentration throughout the study period []. Additionally, no alterations in color or turbidity were observed [].
A: Research exploring the substitution of the benzene ring with a pyridine ring in MIBG, specifically creating 3-guanidinomethyl-5-iodopyridine (GMIP), revealed that this modification eliminates uptake by the uptake-1 pathway []. This finding highlights the importance of the benzene ring for the specific pharmacological activity of MIBG.
A: Studies show that Ultratrace I-131-MIBG is rapidly cleared from the bloodstream and primarily excreted through urine, with 80.3% +/- 2.8% of the administered dose eliminated within 120 hours [].
A: Yes, research has identified variations in MIBG uptake and storage across different neuroblastoma cell lines. For instance, the SK-N-BE(2)C cell line exhibits both specific MIBG uptake and efficient extravesicular storage []. On the other hand, LAN-5 cells lack the ability to effectively store MIBG despite demonstrating a specific uptake mechanism []. Other cell lines, like GI-LI-N and GI-CA-N, lack both uptake and storage capacity for MIBG [].
A: Studies using a murine xenograft model of neuroblastoma demonstrated that tumors engineered to overexpress hNET exhibited significantly higher uptake and retention of MIBG compared to unmodified tumors []. This finding suggests that hNET expression plays a crucial role in the efficacy of MIBG therapy in neuroblastoma.
A: Research indicates that the presence of non-radioactive "carrier" MIBG molecules can potentially reduce the therapeutic efficacy of I-131-MIBG []. This reduction is attributed to competition for uptake with the radioactive I-131-MIBG, leading to lower tumor radiation exposure [].
A: The most frequently reported adverse events associated with HSA I-131 MIBG treatment are gastrointestinal toxicities, particularly nausea and vomiting []. These gastrointestinal side effects were not observed after dosimetry doses []. Myelosuppression is another expected toxicity, with Grade 3 occurring in 17% and Grade 4 in 20% of patients [].
A: HSA I-131 MIBG did not demonstrate a concerning cardiovascular safety signal. While changes in blood pressure were reported, these were considered consistent with the underlying hypertension commonly observed in pheochromocytoma and paraganglioma (PPGL), and not directly attributed to the drug itself [].
A: Long-term follow-up data (up to 10 years) from a phase 2a study of HSA I-131 MIBG in patients with relapsed/refractory high-risk neuroblastoma indicated that the treatment was generally well-tolerated []. One patient in this study developed secondary myelodysplastic syndrome, which entered remission following allogeneic bone marrow transplant [].
A: In a pivotal phase 2 clinical trial, a moderate but statistically significant correlation was observed between biomarker response, specifically a decrease in tumor marker levels, and both objective tumor response and a sustained reduction in antihypertensive medication []. This correlation was particularly strong in patients with tumors that solely overproduced norepinephrine [].
A: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed methods for determining the radiochemical purity of I-131-MIBG [, ].
A: HPLC offers a rapid and straightforward approach for assessing the radiochemical purity of therapeutic doses of I-131-MIBG, often within minutes, without requiring any sample pretreatment []. This method is considered safer from a radiation protection standpoint, especially when dealing with therapeutic quantities of radioactive material [].
A: Researchers have investigated m-(ω-[18F]fluoroalkyl)benzylguanidines as possible alternatives to MIBG for PET imaging of the adrenal medulla []. Preclinical studies in mice showed promising results with high adrenal uptake, suggesting further exploration of these compounds as potential PET radiopharmaceuticals [].
A: Initially developed for imaging the adrenal medulla, MIBG's application expanded to encompass a wide range of neural crest-derived tumors, both for diagnosis and therapy []. Recent years have witnessed a resurgence of interest in MIBG, particularly for assessing cardiac sympathetic neuronal activity, surpassing its use in oncological imaging [].
A: Advancements in radiochemistry and instrumentation have been instrumental in broadening the applications of MIBG []. These interdisciplinary collaborations have led to the development of new formulations, improved labeling techniques, and more sensitive imaging modalities, all contributing to a better understanding and utilization of MIBG in various clinical settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


